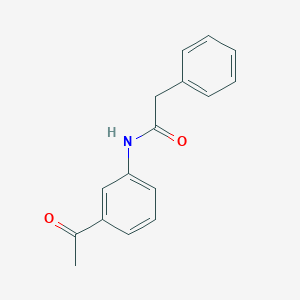

N-(3-acetylphenyl)-2-phenylacetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-12(18)14-8-5-9-15(11-14)17-16(19)10-13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTVDRUNXUCUIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358896 | |

| Record name | N-(3-acetylphenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72116-69-9 | |

| Record name | N-(3-acetylphenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 3 Acetylphenyl 2 Phenylacetamide

Established Synthetic Routes for N-(3-acetylphenyl)-2-phenylacetamide Core Structure

The formation of the central amide bond in this compound is the key step in its synthesis. This is typically accomplished through direct acylation of an appropriate aniline (B41778) derivative.

The most common and straightforward method for synthesizing this compound is through the direct N-acylation of 3-aminoacetophenone. This reaction, a classic example of amide bond formation, involves the coupling of 3-aminoacetophenone with a phenylacetic acid derivative. The most reactive acylating agent for this purpose is phenylacetyl chloride, which readily reacts with the amino group of 3-aminoacetophenone.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. An inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) is commonly used to facilitate the reaction. This approach is highly efficient and provides the target compound in good yield.

Table 1: Direct Acetylation Reaction Parameters

| Reactant 1 | Reactant 2 | Solvent | Base | Typical Conditions |

| 3-Aminoacetophenone | Phenylacetyl Chloride | Dichloromethane (DCM) | Pyridine or Triethylamine | Stirred at 0°C to room temperature |

| 3-Aminoacetophenone | Phenylacetic Acid | Dichloromethane (DCM) | Carbodiimide (e.g., DCC, EDCI) | Stirred at room temperature |

A more complex and less-documented theoretical pathway for constructing substituted N-phenylacetamides can be conceptualized starting from ortho-aminophenol derivatives. This route involves a series of transformations to build the desired substitution pattern on the aniline ring before the final amidation. While not a standard reported route for this compound specifically, the chemical logic follows established organic reactions.

The initial step in this hypothetical sequence would involve the protection of the functional groups of an ortho-aminophenol derivative. The more nucleophilic amino group would first be acetylated with an acetylating agent like acetic anhydride (B1165640) to form an acetamide (B32628). This serves to protect the amine during subsequent reactions. Following this, the phenolic hydroxyl group would be methylated, typically using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base like potassium carbonate. This prevents the hydroxyl group from interfering in the subsequent Friedel-Crafts acylation step.

With both the amino and hydroxyl groups protected, the next stage would involve introducing the acetyl group at the desired meta-position relative to the original amino group. This is a challenging transformation. A plausible, albeit complex, sequence would involve electrophilic aromatic substitution. For instance, bromination of the protected intermediate would be directed by the existing substituents. Subsequently, a Friedel-Crafts acylation could be attempted. However, achieving the specific 3-acetyl substitution pattern from an ortho-substituted precursor via this method is non-trivial and would likely face challenges with regioselectivity and require carefully chosen directing groups.

In the final stages, assuming the desired brominated and acylated intermediate was successfully synthesized, catalytic hydrogenation would be employed. This step would serve a dual purpose: first, to remove the bromine atom via hydrogenolysis, and second, to potentially reduce other functional groups if not carefully controlled. Following deprotection steps to reveal the amine, the resulting 3-aminoacetophenone could then be reacted with phenylacetyl chloride as described in the direct acetylation approach (Section 2.1.1) to yield the final product, this compound.

Table 2: Hypothetical Multi-Step Synthesis Transformations

| Step | Transformation | Reagents/Conditions | Intermediate Product |

| 1 | Acetylation/Methylation | 1. Acetic Anhydride2. Dimethyl Sulfate, K₂CO₃ | 2-methoxy-N-phenylacetamide derivative |

| 2 | Bromination/Acylation | 1. Br₂, FeBr₃2. Acetyl Chloride, AlCl₃ | Brominated and acylated intermediate |

| 3 | Debromination/Amidation | 1. H₂, Pd/C2. Deprotection3. Phenylacetyl Chloride | This compound |

Multi-Step Synthesis Utilizing Ortho-Aminophenol Derivatives

Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, medicinal chemists synthesize a variety of analogues. This involves systematic modification of different parts of the molecule. The goal is to identify which structural features are essential for its biological activity and to optimize properties like potency and selectivity.

Common strategies for generating analogues include:

Modification of the Phenylacetamide Moiety: The phenyl ring of the phenylacetyl group can be substituted with various functional groups, such as halogens (fluoro, chloro, bromo), alkyl, or alkoxy groups. For example, studies on similar scaffolds have synthesized 2-(4-fluorophenyl)-N-phenylacetamide derivatives to probe the effect of electron-withdrawing groups. nih.govnih.gov

Alteration of the N-Aryl Ring: The 3-acetylphenyl ring can be modified. The acetyl group's position can be shifted (e.g., to the ortho- or para-position), or it can be replaced with other electron-withdrawing or electron-donating groups. Additionally, other substituents can be introduced onto this ring to explore steric and electronic effects.

Introduction of Heterocyclic Rings: Replacing one or both of the phenyl rings with heterocyclic systems is a common strategy to alter physicochemical properties. For instance, incorporating a thiazole (B1198619) moiety into the N-phenylacetamide scaffold has been shown to produce compounds with significant antibacterial activity. nih.gov

These synthetic modifications allow researchers to build a comprehensive understanding of the molecule's SAR, guiding the design of more effective compounds. researchgate.netiucr.org

Derivatization via N-(3-acetylphenyl)-2-chloroacetamide Intermediate

A primary route for the derivatization of this compound involves the use of the intermediate, N-(3-acetylphenyl)-2-chloroacetamide. This intermediate is typically synthesized by the reaction of 3-aminoacetophenone with chloroacetyl chloride. rasayanjournal.co.inresearchgate.net The presence of the reactive chlorine atom in N-(3-acetylphenyl)-2-chloroacetamide makes it a valuable synthon for introducing various functional groups through nucleophilic substitution reactions. researchgate.net

This intermediate can be reacted with a variety of nucleophiles to yield a diverse array of derivatives. For instance, it can be used in the synthesis of heterocyclic compounds. One such example involves the reaction with 2-mercaptobenzothiazole, followed by a series of condensation and cyclization reactions to form complex heterocyclic scaffolds. uea.ac.uk

The synthesis of N-(substituted phenyl)-2-chloroacetamides has been described as a key step in creating analogues with potential antimicrobial activity. nih.gov The general synthetic approach involves the chloroacetylation of the corresponding aryl amine. researchgate.net

Table 1: Synthesis of N-(substituted phenyl)-2-chloroacetamides

| Compound | Starting Material (Aryl Amine) | Reagent |

|---|---|---|

| N-phenyl chloroacetamide | Aniline | Chloroacetyl chloride |

| N-(4-methylphenyl) chloroacetamide | p-Toluidine | Chloroacetyl chloride |

| N-(4-methoxyphenyl) chloroacetamide | p-Anisidine | Chloroacetyl chloride |

| N-(4-chlorophenyl) chloroacetamide | 4-Chloroaniline | Chloroacetyl chloride |

| N-(4-bromophenyl) chloroacetamide | 4-Bromoaniline | Chloroacetyl chloride |

Introduction of Substituted Phenoxy Moieties

The introduction of substituted phenoxy moieties into the this compound framework can be achieved through the reaction of N-(3-acetylphenyl)-2-chloroacetamide with substituted phenols. This reaction typically proceeds via a Williamson ether synthesis mechanism, where the phenoxide ion acts as the nucleophile, displacing the chloride ion.

For example, 2-(pyridin-3-yloxy)acetamides can be synthesized through the alkylation of the hydroxyl group of 2-arylpyridin-3-ols with N-substituted chloroacetamides. researchgate.net This method allows for the incorporation of a wide range of substituted phenoxy groups, leading to the creation of libraries of compounds with potentially diverse biological activities.

Incorporation of Tertiary Amine Groups for Enhanced Solubility

To improve the aqueous solubility of derivatives of this compound, tertiary amine groups can be incorporated into the molecule. This is often achieved by reacting the N-(3-acetylphenyl)-2-chloroacetamide intermediate with a suitable secondary amine. The resulting tertiary amine can then be protonated to form a more water-soluble salt.

Synthesis of Heterocyclic Conjugates and Scaffolds

N-(3-acetylphenyl)-2-chloroacetamide is a key building block for the synthesis of various heterocyclic conjugates and scaffolds. uea.ac.uk The reactivity of the chloroacetamide group allows for its facile reaction with various nucleophiles, leading to the formation of diverse heterocyclic systems. researchgate.net

One strategy involves the reaction of N-(3-acetylphenyl)-2-chloroacetamide with thiourea (B124793) or thiosemicarbazide (B42300) to form thiazole or thiadiazine derivatives, respectively. researchgate.net For instance, the reaction of N-(p-tolyl)chloroacetamide with thiosemicarbazide yields an intermediate that can be further reacted with aromatic aldehydes or ketones to produce Schiff bases, which can then be cyclized to form β-lactam derivatives. researchgate.net

Furthermore, N-(4-acetylphenyl)-2-chloroacetamide has been utilized in the synthesis of thiophene (B33073) derivatives. For example, its reaction with elemental sulfur and a compound containing an active methylene (B1212753) group in the presence of a base can lead to the formation of a substituted thiophene ring.

A series of novel N-phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized by introducing the thiazole group into the amide scaffold. nih.gov These compounds have shown promising in vitro antibacterial activities. nih.gov

Alkylation Reactions of N-Substituted 2-Phenylacetamides

The alkylation of N-substituted 2-phenylacetamides, including derivatives of this compound, has been investigated under various conditions. researchgate.netdoaj.org These reactions can occur at the nitrogen or oxygen atom of the amide group, leading to N-alkylated or O-alkylated products, respectively. researchgate.net The regioselectivity of the alkylation is influenced by factors such as the nature of the alkylating agent, the solvent, the temperature, and the presence of a catalyst. researchgate.netdoaj.org

Different alkylating agents, including methyl and ethyl iodide, dimethyl and diethyl sulphate, and triethyloxonium (B8711484) tetrafluoroborate, have been employed. researchgate.net The use of phase-transfer catalysts has also been explored in these reactions. doaj.org For instance, the benzylation of N-(4-chlorophenyl)-2-phenylacetamide with benzyl (B1604629) chloride in the presence of powdered potassium hydroxide (B78521) has been studied to establish the possible reaction products. researchgate.net

Synthesis of Chalcone (B49325) Derivatives from Acetamide Precursors

The acetyl group of this compound and its derivatives serves as a convenient starting point for the synthesis of chalcones. Chalcones are α,β-unsaturated ketones that are known to exhibit a wide range of biological activities. rasayanjournal.co.inchemrevlett.com They are typically synthesized via a Claisen-Schmidt condensation reaction between an acetophenone (B1666503) derivative and an aromatic aldehyde in the presence of a base or acid catalyst. rasayanjournal.co.inchemrevlett.comnih.gov

In this context, 2-(4-acetamidophenoxy)-N-(3-acetylphenyl)acetamide can be reacted with various substituted benzaldehydes in the presence of an ethanolic sodium hydroxide solution to yield the corresponding chalcone derivatives. rasayanjournal.co.in The reaction progress is often monitored by thin-layer chromatography (TLC). rasayanjournal.co.ineijppr.com This method provides a straightforward route to a diverse library of chalcone derivatives. rasayanjournal.co.in

Table 2: Examples of Chalcone Synthesis

| Acetophenone Precursor | Aldehyde | Catalyst |

|---|---|---|

| 2-(4-Acetamidophenoxy)-N-(3-acetylphenyl)acetamide | Substituted benzaldehyde | NaOH/Ethanol (B145695) |

| 4'-Aminoacetophenone | Benzaldehyde derivatives | NaOH |

Theobromine-Based Derivative Synthesis and Modifications

The principles of derivatization applied to this compound can be extended to other heterocyclic systems, such as theobromine (B1682246). Theobromine, a xanthine (B1682287) alkaloid, can be functionalized to introduce various side chains, including those containing amide linkages.

A strategy for synthesizing theobromine derivatives involves reacting theobromine with a dibromoalkane, followed by reaction of the resulting brominated intermediate with an amine. rsc.org This two-step process, which can be efficiently carried out using microwave-assisted synthesis, allows for the introduction of a variety of amine-containing side chains at the N1 position of the theobromine scaffold. rsc.org

Synthesis of N-Phenyl-2-(phenyl-amino) Acetamide Derivatives

The synthesis of N-phenyl-2-(phenyl-amino) acetamide derivatives, including the target compound this compound, is commonly achieved through the Schotten-Baumann reaction. orgsyn.orgwikipedia.org This method involves the acylation of a primary or secondary amine with an acyl chloride in the presence of a base. orgsyn.orgwikipedia.org

A general and effective approach for synthesizing these derivatives involves a multi-step process. Initially, a primary aromatic amine is reacted with chloroacetic acid in the presence of a base like 10% sodium hydroxide to form an intermediate. This intermediate is then treated with a chlorinating agent, such as thionyl chloride, to produce an acid chloride. The final step involves the reaction of this acid chloride with another primary aromatic amine to yield the desired N-phenyl-2-(phenyl-amino) acetamide derivative.

For the specific synthesis of a related compound, 2-[(3-acetylphenyl) amino]-N-(4-nitrophenyl) acetamide, the reaction yielded a product with a melting point of 180-182°C and a yield of 81.57%. This suggests a viable route for the synthesis of this compound by reacting 3-aminoacetophenone with phenylacetyl chloride.

The Schotten-Baumann reaction is typically carried out in a two-phase system, where an aqueous base neutralizes the hydrochloric acid generated during the reaction, while the reactants and product remain in the organic phase, such as dichloromethane or diethyl ether. orgsyn.org The use of a base is essential to drive the reaction equilibrium towards the formation of the amide product. byjus.com

Optimization of Synthetic Reaction Conditions and Yields

Optimizing the reaction conditions is paramount for maximizing the yield and purity of the synthesized this compound. Several parameters can be adjusted to achieve this, including the molar ratio of reactants, reaction temperature, reaction time, and the choice of solvent and catalyst.

A study on the direct acetylation of 3-aminoacetophenone with phenylacetyl chloride provides a relevant example of optimized conditions. The protocol suggests using a 1:1.2 molar ratio of the amine to the acyl chloride. The reaction is stirred at a controlled temperature of 25°C for 6 hours. These optimized conditions resulted in a high yield of 89% for the pure product after recrystallization.

Advanced optimization strategies, such as Bayesian optimization, have been employed for the Schotten-Baumann reaction in continuous flow systems. This approach allows for the simultaneous optimization of multiple variables, including the choice of electrophile, solvent, equivalents, and flow rates, to identify the most efficient reaction conditions. cam.ac.uk General acetylation reactions have also been optimized by systematically varying parameters like reaction time, temperature, and the amount of catalyst to achieve the highest possible yield. researchgate.net

| Parameter | Optimized Condition | Expected Outcome |

| Molar Ratio (Amine:Acyl Chloride) | 1:1.2 | High conversion of the starting amine. |

| Temperature | 25°C | Balances reaction rate and minimizes side reactions. |

| Reaction Time | 6 hours | Ensures completion of the reaction. |

| Base | Aqueous base (e.g., NaOH) organic-chemistry.org | Neutralizes HCl byproduct, drives equilibrium. |

| Solvent | Dichloromethane | Provides a suitable medium for the reaction. |

Advanced Chromatographic Purification Techniques for this compound and Derivatives

Following the synthesis, purification of this compound and its derivatives is essential to remove unreacted starting materials, byproducts, and other impurities. A combination of recrystallization and chromatographic techniques is often employed to achieve high purity.

Recrystallization is a fundamental and effective method for purifying solid compounds. For this compound, recrystallization from a mixture of ethyl acetate (B1210297) and toluene (B28343) (3:1 v/v) has been shown to yield a product with over 99% purity. In cases where a palladium catalyst is used in a preceding step, hot filtration can be utilized to remove the catalyst residues, which is crucial for the stability of the final compound. For other phenylacetamides, recrystallization from solvents like 95% ethanol or benzene (B151609) has also been reported to be effective. orgsyn.org Washing the crude product with a 10% sodium carbonate solution can help in removing acidic impurities. orgsyn.org

Column chromatography is a versatile and widely used technique for the purification of organic compounds. youtube.comyoutube.comkhanacademy.orgyoutube.com This method separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel or alumina (B75360), while being eluted with a mobile phase of varying polarity. cup.edu.cn The choice of stationary and mobile phases is critical for achieving efficient separation. For N-phenylacetamide derivatives, purification by column chromatography using basic alumina has been documented. nih.gov

Preparative High-Performance Liquid Chromatography (Prep-HPLC) represents a more advanced and powerful purification technique. wiley.comnih.gov It offers higher resolution and efficiency compared to traditional column chromatography, making it suitable for isolating high-purity compounds. nih.gov Reverse-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is a common mode for the separation of acetanilide (B955) and its derivatives. nih.gov For instance, an isocratic mobile phase consisting of 2-propanol, methanol, and water has been successfully used to separate acetanilide and its hydroxylated derivatives. nih.gov The use of a convertible analytical and preparative LC-MS system can streamline the workflow from purification to purity confirmation. wiley.com

| Technique | Stationary Phase | Mobile Phase/Solvent | Purity Achieved |

| Recrystallization | - | Ethyl acetate/toluene (3:1 v/v) | >99% |

| Column Chromatography | Basic Alumina nih.gov | Varies (e.g., hexane/ethyl acetate mixtures) | Dependent on specific conditions |

| Preparative HPLC | C18 nih.gov | e.g., 2-propanol:methanol:water (8:18:74 v/v) nih.gov | High purity, suitable for analytical standards |

Computational Chemistry and in Silico Approaches for N 3 Acetylphenyl 2 Phenylacetamide

Molecular Docking Investigations on N-(3-acetylphenyl)-2-phenylacetamide and Analogues

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the structural basis of a ligand's biological activity.

Ligand-Protein Interaction Profiling and Analysis

Studies on N-phenylacetamide analogues have revealed detailed interaction profiles with various protein targets. For instance, in the investigation of N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates as carbonic anhydrase (CA) inhibitors, docking simulations showed that these molecules bind within the active site of different CA isoforms (hCA I, II, IX, and XII). nih.gov The binding is primarily stabilized by a network of non-covalent interactions. Key interactions often involve hydrogen bonds between the sulfonamide group of the ligands and essential amino acid residues like Thr199, as well as van der Waals interactions with hydrophobic residues lining the active site cavity. nih.govnih.gov

Similarly, docking studies of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives against the influenza A virus neuraminidase have identified crucial hydrogen bond and hydrophobic interactions with key residues such as ARG118, ASP151, and GLU119. researchgate.net The orientation of the phenylacetamide moiety can significantly influence these interactions, with substituents on the phenyl ring modulating the binding mode and affinity. nih.govnih.gov For example, the presence of electron-withdrawing groups like a cyano (-CN) group can alter the molecular electrostatic potential, favoring interactions with electron-rich areas of the protein's active site. nih.gov

Table 1: Summary of Ligand-Protein Interactions for N-phenylacetamide Analogues

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction |

| N-phenylacetamide-2-oxoindole benzenesulfonamides | Carbonic Anhydrase (hCA) | Thr199, His94, Val121, Leu198 | Hydrogen Bonding, van der Waals, π-sulfonamide |

| 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides | Influenza A Neuraminidase | ARG118, ASP151, GLU119, TRP179 | Hydrogen Bonding, Hydrophobic |

| N-Phenylthieno[2,3-b]pyridine-2-carboxamides | Forkhead Box M1 (FOXM1) | Val296, Leu289, Asp293, Ser290 | Hydrophobic, Hydrogen Bonding |

| 4-phthalimidobenzenesulfonamide derivatives | Acetylcholinesterase (AChE) | Trp84, Tyr121 | π-π Stacking, Hydrogen Bonding |

Prediction of Binding Affinities and Conformational Binding Modes

A primary goal of molecular docking is to predict the binding affinity, often expressed as a scoring function or docking score, which correlates with the ligand's potency. nih.gov For N-phenylacetamide derivatives targeting various enzymes, these predictions have been instrumental in identifying promising candidates. For example, in a study of 2-(2-cyanophenyl)-N-phenylacetamide derivatives as potential anticancer agents targeting human topoisomerase II, the most potent compounds exhibited the best docking scores, indicating a strong correlation between predicted affinity and experimental activity. researchgate.net

The conformational binding mode describes the three-dimensional arrangement of the ligand within the active site. Docking simulations reveal that N-phenylacetamide analogues adopt specific conformations to maximize favorable interactions. nih.gov For instance, the phenyl ring of the phenylacetamide moiety often orients itself to engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket. nih.gov The flexibility of the acetamide (B32628) linker allows the molecule to adopt various conformations, enabling it to fit into binding sites of different shapes and sizes. nih.gov The specific binding mode can explain the selectivity of certain derivatives for one receptor subtype over another. nih.gov

Table 2: Predicted Binding Affinities for N-phenylacetamide Analogues

| Compound/Derivative | Target Protein | Predicted Affinity (Docking Score, kcal/mol) | Experimental Activity (IC₅₀ or Kᵢ) |

| Derivative 3j (2-(2-cyanophenyl)-N-phenylacetamide) | Human Topoisomerase II | -158.072 | 0.11 µM (MCF-7), 0.18 µM (A-549) |

| Derivative 2h (Isatin N-phenylacetamide) | Carbonic Anhydrase II (hCA II) | Not specified | 5.87 nM (Kᵢ) |

| Compound 7 (4-phthalimidobenzenesulfonamide) | Acetylcholinesterase (AChE) | Not specified | 1.35 µM (IC₅₀) |

| Compound 6h (Disalicylic acid methylene-based) | E. coli DNA gyrase B | -7.88 | High in vitro activity |

Active Site Analysis of Target Receptors

Analysis of the receptor's active site is crucial for understanding ligand binding and for designing new, more potent inhibitors. nih.gov For receptors targeted by this compound and its analogues, active sites are often characterized by a hydrophobic pocket that accommodates the phenyl rings. oup.com For example, the acyl binding site of penicillin acylase is a hydrophobic pocket formed by residues αM142, αF146, and βF24. oup.com

In the case of carbonic anhydrases, the active site contains a catalytically essential zinc ion. nih.gov Ligands like the N-phenylacetamide-based sulfonamides coordinate with this zinc ion via their sulfonamide group, a key interaction for potent inhibition. nih.gov The active site gorge of acetylcholinesterase contains both a catalytic active site (CAS) and a peripheral anionic site (PAS). nih.gov Docking studies have shown that some N-phenylacetamide derivatives can interact with both sites simultaneously, which can lead to enhanced inhibitory activity. nih.gov Understanding the specific features of the active site allows for the rational design of derivatives with substituents that can form additional favorable interactions, thereby improving affinity and selectivity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Development of 2D and 3D QSAR Models for Predictive Efficacy

Both 2D and 3D QSAR models have been developed for various series of N-phenylacetamide derivatives to predict their biological efficacy. shd-pub.org.rs 2D QSAR models use descriptors calculated from the 2D representation of the molecule, such as topological and constitutional descriptors. tandfonline.com 3D QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the three-dimensional alignment of the molecules and use steric and electrostatic field descriptors. researchgate.net

For a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives, both 2D and 3D QSAR models were successfully built to predict anti-influenza A virus activity. researchgate.net The statistical quality of these models is assessed by parameters such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). A high q² value indicates good predictive power of the model. researchgate.nettandfonline.com For instance, a 2D-QSAR model for benzenesulfonamide derivatives as hCA IX and XII inhibitors showed sufficient predictive capability. nih.gov These models are valuable for predicting the activity of newly designed compounds before their synthesis, thus prioritizing the most promising candidates. nih.gov

Table 3: Statistical Parameters of QSAR Models for N-phenylacetamide Derivatives

| QSAR Model Type | Target Activity | r² (training set) | q² (cross-validation) |

| 2D-QSAR (GFA-MLR) | Anti-Influenza A Virus | 0.8861 | 0.7864 |

| 3D-QSAR (CoMSIA) | Anti-Influenza A Virus | 0.929 | 0.767 |

| 2D-QSAR | hCA IX Inhibition | Sufficient predictive capability reported | Not specified |

| 2D-QSAR | hCA XII Inhibition | Sufficient predictive capability reported | Not specified |

Correlation of Molecular Descriptors with Biological Activities

A key aspect of QSAR studies is to identify which molecular properties (descriptors) are most influential in determining the biological activity. nih.gov These descriptors can be constitutional (e.g., molecular weight), electronic (e.g., dipole moment), or topological (e.g., connectivity indices). nih.gov

In studies of N-(substituted phenyl)-2-chloroacetamides, lipophilicity was identified as a key descriptor for antimicrobial activity, as it allows the compounds to pass through the cell membranes of bacteria. nih.govresearchgate.net For anti-influenza activity of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives, 2D-QSAR models identified descriptors related to molecular shape and electronic properties as being significant. tandfonline.com 3D-QSAR contour maps provide a visual representation of these correlations. For example, a CoMFA map might show regions where bulky substituents are favored (green contours) or disfavored (yellow contours) for enhancing activity. researchgate.net Similarly, electrostatic maps can indicate where positive (blue contours) or negative (red contours) charges would be beneficial. researchgate.net This information provides direct guidance for the structural modification of lead compounds to improve their efficacy.

Molecular Dynamics Simulations for Ligand-Target Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to understand the physical movements of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its stability when bound to a specific biological target, such as an enzyme or receptor, and reveal the dynamics of these interactions at an atomic level.

The process begins with a docked complex of this compound and its target protein, obtained through molecular docking studies. This static model is then subjected to a simulated physiological environment, including solvent and ions, at a specific temperature and pressure. The simulation calculates the forces between atoms and uses them to predict their subsequent movements over a defined period, often ranging from nanoseconds to microseconds.

Detailed research findings on related phenylacetamide derivatives have demonstrated the utility of this approach. For instance, in a study on phenylacetamide derivatives as potential antidepressant agents targeting the monoamine oxidase A (MAO-A) receptor, MD simulations were performed to understand the time-dependent interactions of the most active compound. nih.gov These simulations can reveal key information such as:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored throughout the simulation. A stable RMSD profile for the ligand within the binding pocket suggests a stable interaction.

Key Amino Acid Interactions: MD simulations can identify which amino acid residues in the target protein form persistent and stable hydrogen bonds, hydrophobic interactions, or π-π stacking with the ligand. For this compound, the phenyl rings could engage in π-π stacking, while the amide and acetyl groups are potential sites for hydrogen bonding.

Conformational Changes: The simulation can show how the protein and ligand adapt to each other's presence, revealing any induced-fit mechanisms that are crucial for binding.

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation trajectories to estimate the binding free energy, providing a quantitative measure of binding affinity.

Although specific MD studies on this compound are not extensively published, the methodologies applied to similar molecules, such as other MAO inhibitors or inhibitors of the HIV-1 capsid protein, provide a clear blueprint for how its interaction dynamics and stability with a potential biological target would be assessed. nih.govnih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a potential drug candidate is critically dependent on its ADME properties, which describe its absorption, distribution, metabolism, and excretion within an organism. In silico tools have become indispensable for predicting these properties early in the drug discovery process, helping to identify compounds with favorable pharmacokinetic profiles and reducing late-stage attrition. nih.gov For this compound, various computational models can predict a range of ADME parameters based solely on its chemical structure.

These predictions are typically based on Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular descriptors (e.g., lipophilicity, polar surface area, molecular weight) with experimentally determined ADME properties of known compounds. mdpi.com Numerous free and commercial software platforms, such as SwissADME, pkCSM, and ADMETlab, are used for these predictions. mdpi.commdpi.com

While a comprehensive experimental ADME profile for this compound is not available in the cited literature, we can predict its likely properties based on its structure and data from related compounds. A study on N-(substituted phenyl)-2-chloroacetamides, for example, used such platforms to evaluate their drug-likeness and pharmacokinetic profiles.

Below is a table of key ADME properties and their conceptual predictions for this compound.

| ADME Property | Predicted Profile | Rationale/Significance |

|---|---|---|

| Molecular Weight | 253.30 g/mol | Within the typical range for good oral bioavailability (Lipinski's Rule of Five: <500). |

| Lipophilicity (LogP) | Predicted to be moderate | A balanced LogP is crucial for membrane permeability and solubility. Phenyl and acetyl groups contribute to lipophilicity. |

| Aqueous Solubility | Predicted to be low to moderate | The aromatic rings decrease water solubility, while the polar acetyl and amide groups may slightly improve it. |

| Human Intestinal Absorption (HIA) | Predicted to be high | Compounds with good lipophilicity and molecular weight in this range are often well-absorbed from the gut. mdpi.com |

| Blood-Brain Barrier (BBB) Permeability | Potentially permeable | Moderate lipophilicity and a relatively low polar surface area may allow for penetration of the BBB. |

| Cytochrome P450 (CYP) Inhibition | Possible substrate/inhibitor of certain CYP isoforms (e.g., CYP2D6, CYP3A4) | Many drugs are metabolized by CYP enzymes. Inhibition can lead to drug-drug interactions. nih.gov |

| P-glycoprotein (P-gp) Substrate | Possible substrate | P-gp is an efflux pump that can limit drug absorption and distribution into tissues like the brain. |

These in silico predictions serve as a valuable guide for prioritizing experimental testing and identifying potential liabilities of the compound.

Structure-Based Drug Design Strategies Applied to this compound Derivatives

Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of a biological target to design and optimize inhibitors. nih.gov This methodology is highly relevant for modifying this compound to enhance its potency, selectivity, or pharmacokinetic properties. The process typically involves molecular docking to predict the binding mode of the compound in the active site of a target protein, followed by iterative chemical modifications to improve interactions.

Research on various phenylacetamide derivatives illustrates the application of SBDD. For example, in the development of inhibitors for Factor VIIa, a serine protease in the coagulation cascade, N-phenyl-2-(phenyl-amino) acetamide derivatives were designed with the aid of X-ray crystallography and structure-based methods. ijper.org Similarly, the design of inhibitors for the SARS-CoV papain-like protease involved optimizing a lead compound based on its crystal structure bound to the enzyme. nih.gov

Applying these strategies to this compound would involve the following steps:

Target Identification and Docking: First, a relevant biological target must be identified (e.g., an enzyme implicated in a disease). This compound would then be docked into the active site of this target's 3D structure to predict its binding orientation and affinity. The docking would highlight key interactions, such as hydrogen bonds involving the amide or acetyl carbonyl oxygen, and hydrophobic interactions of the phenyl rings.

Identification of Modifiable Positions: Analysis of the docked pose would reveal which parts of the molecule are amenable to modification. The phenyl rings and the acetyl group represent key areas for chemical derivatization.

Derivative Design and In Silico Evaluation: New derivatives would be designed to optimize the observed interactions.

Substitution on Phenyl Rings: Adding substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) to either phenyl ring could form new, favorable contacts with the protein, enhance binding affinity, or modulate ADME properties like solubility and lipophilicity. For instance, a hydroxyl group could act as a hydrogen bond donor, while a trifluoromethyl group could engage in specific hydrophobic interactions.

Modification of the Acetyl Group: The methyl group of the acetyl moiety could be replaced with larger alkyl or cyclic groups to probe for additional hydrophobic pockets in the active site. The acetyl carbonyl could also be modified to a different functional group to alter its hydrogen bonding capacity.

Scaffold Hopping: More significant changes could involve replacing one of the phenyl rings with a different aromatic or heterocyclic system to explore new binding modes and improve properties, a strategy used in the design of HIV-1 capsid inhibitors. nih.gov

These newly designed derivatives would then be re-docked and evaluated in silico for improved binding affinity and a better ADME profile before being selected for chemical synthesis and biological testing. This iterative cycle of design, computational evaluation, synthesis, and testing is a cornerstone of modern drug discovery.

Advanced Spectroscopic and Crystallographic Characterization of N 3 Acetylphenyl 2 Phenylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectral Analysis of N-(3-acetylphenyl)-2-phenylacetamide and Analogues

The ¹H NMR spectrum of this compound provides a proton-by-proton map of the molecule. The spectrum of the parent compound, 2-phenylacetamide (B93265), shows characteristic signals for the phenyl and methylene (B1212753) protons. chemicalbook.comspectrabase.com For N-substituted analogues, additional signals corresponding to the substituent protons are observed. For instance, in N-methyl-N-(p-tolyl)acetamide, a singlet for the methyl group attached to the nitrogen appears, alongside signals for the tolyl and phenyl protons. rsc.org Similarly, N-(4-methoxyphenyl)-2-phenylacetamide exhibits a singlet for the methoxy (B1213986) group protons. semanticscholar.org The chemical shifts and coupling patterns of the aromatic protons in this compound are influenced by the positions of the acetyl and acetamido groups on the phenyl ring. The acetyl group, being electron-withdrawing, will deshield the adjacent aromatic protons, causing them to appear at a higher chemical shift (downfield).

Table 1: Representative ¹H NMR Spectral Data for Analogues of this compound

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |

| 2-Phenylacetamide | - | Signals for phenyl and methylene protons. chemicalbook.comspectrabase.com |

| N-methyl-N-(p-tolyl)acetamide | CDCl₃ | Signals for N-methyl, tolyl, and phenyl protons. rsc.org |

| N-(4-methoxyphenyl)-2-phenylacetamide | CDCl₃ | 7.48 – 7.21 (m, 7H), 7.04 (s, 1H), 6.90 – 6.71 (m, 2H), 3.79 (s, 3H), 3.75 (s, 2H). semanticscholar.org |

| N-Allyl-2-phenylacetamide | CDCl₃ | 7.44 – 7.21 (m, 5H), 5.78 (ddt, J = 16.8, 10.8, 5.5 Hz, 1H), 5.54 (s, 1H), 5.10 – 4.99 (m, 2H), 3.86 (tt, J = 5.6, 1.6 Hz, 2H), 3.62 (s, 2H). semanticscholar.org |

This table is for illustrative purposes and specific peak assignments for this compound would require experimental data.

¹³C NMR Spectral Analysis for Carbon Skeleton Confirmation

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of this compound. The spectrum of 2-phenylacetamide shows distinct signals for the carbonyl carbon, the methylene carbon, and the carbons of the phenyl ring. chemicalbook.comspectrabase.com In this compound, additional signals will be present for the carbons of the 3-acetylphenyl group. The carbonyl carbon of the acetyl group will appear at a characteristic downfield chemical shift. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

Table 2: Representative ¹³C NMR Spectral Data for Analogues of this compound

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 2-Phenylacetamide | - | Signals for carbonyl, methylene, and phenyl carbons. chemicalbook.comspectrabase.com |

| N-methyl-N-(p-tolyl)acetamide | CDCl₃ | 170.86, 142.16, 137.73, 130.41, 126.92, 37.31, 22.49, 21.18. rsc.org |

| N-(4-methoxyphenyl)-2-phenylacetamide | CDCl₃ | 168.9, 156.6, 134.6, 130.7, 129.2, 128.6, 127.6, 117.0, 114.9, 56.6, 44.7. semanticscholar.org |

| N-Allyl-2-phenylacetamide | CDCl₃ | 170.8, 138.6, 134.8, 134.0, 129.6, 127.5, 116.9, 43.8, 43.4. semanticscholar.org |

This table is for illustrative purposes and specific peak assignments for this compound would require experimental data.

Advanced NMR Techniques (e.g., ¹⁹F NMR) for Substituted Derivatives

For derivatives of this compound containing fluorine, ¹⁹F NMR spectroscopy is an invaluable tool. For instance, in N-(3-Fluorophenyl)-2-oxo-2-phenylacetamide, the fluorine atom provides a distinct signal in the ¹⁹F NMR spectrum, and its coupling to adjacent protons can further confirm the substitution pattern on the aromatic ring. rsc.org This technique is highly sensitive and provides unambiguous evidence for the presence and location of fluorine atoms within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Verification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the amide, the C=O bonds of both the amide and the ketone, and the C-H and C=C bonds of the aromatic rings. chemicalbook.comnist.gov The exact positions of these bands can be influenced by the molecular environment and hydrogen bonding. For example, the N-H stretching vibration typically appears in the range of 3200-3400 cm⁻¹, while the carbonyl stretching vibrations of the amide and ketone would be observed in the region of 1650-1750 cm⁻¹. rsc.orgnih.gov

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

| Amide | N-H stretch | 3200-3400 |

| Amide | C=O stretch | 1630-1695 |

| Ketone | C=O stretch | 1705-1725 |

| Aromatic Ring | C-H stretch | 3000-3100 |

| Aromatic Ring | C=C stretch | 1400-1600 |

This table provides general ranges; specific values for this compound would be determined experimentally.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns. nist.govnist.gov The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight of 253.29 g/mol . scbt.com The fragmentation pattern would likely involve cleavage of the amide bond, leading to the formation of characteristic fragment ions. For example, a prominent peak corresponding to the phenylacetyl cation (C₈H₇O⁺) at m/z 119 and another corresponding to the 3-acetylphenylaminyl radical cation (C₈H₈NO⁺) would be expected. The fragmentation of 2-phenylacetamide itself typically shows a base peak at m/z 91, corresponding to the tropylium (B1234903) ion, and a significant peak for the molecular ion. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation and Hydrogen Bonding Patterns

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction study would reveal the conformation of the molecule, including the relative orientations of the phenyl and acetylphenyl rings. Furthermore, it would provide detailed information about the intermolecular interactions, particularly hydrogen bonding. In the crystal lattice, it is expected that the amide N-H group will act as a hydrogen bond donor, and the carbonyl oxygen of the amide or the acetyl group will act as a hydrogen bond acceptor, leading to the formation of hydrogen-bonded networks that stabilize the crystal structure. eurjchem.comresearchgate.net In the structurally related N-(2-acetylphenyl)acetamide, an intramolecular N-H···O hydrogen bond is observed, which influences the planarity of the molecule. researchgate.net A similar intramolecular interaction might be possible in the meta-substituted isomer, or intermolecular hydrogen bonds may dominate the packing.

Elemental Analysis for Purity and Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a sample. In the characterization of a newly synthesized compound like this compound, it serves as a crucial method for verifying its empirical formula and assessing its purity. This technique quantitatively measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the compound.

The principle of modern elemental analysis, particularly for organic compounds, typically involves the combustion of a small, precisely weighed sample in a controlled environment. The combustion process converts the elements into simple, stable gases. For instance, carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are then reduced to N₂. These resulting gases are then separated and quantified using various detection methods, such as thermal conductivity detection or infrared spectroscopy.

The experimentally determined percentages of each element are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, provides strong evidence for the compound's structural integrity and high purity. Significant deviations may indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

For this compound, with the molecular formula C₁₆H₁₅NO₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Nitrogen: 14.01 g/mol , Oxygen: 16.00 g/mol ) and the compound's molecular weight of 253.30 g/mol .

Detailed Research Findings

The expected results from such an analysis would be presented in a data table comparing the calculated and experimentally found percentages for Carbon, Hydrogen, and Nitrogen.

Table 1: Elemental Composition of this compound

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 75.87 | Data not available |

| Hydrogen (H) | 5.97 | Data not available |

The "Found (%)" column would be populated with the data obtained from the elemental analyzer instrument. The close agreement between these values and the "Calculated (%)" values is a critical checkpoint in the characterization process, confirming that the synthesized compound has the correct atomic composition and is substantially free of impurities.

Structure Activity Relationship Sar and Rational Design of N 3 Acetylphenyl 2 Phenylacetamide Derivatives

Impact of Aromatic and Aliphatic Substituent Modifications on Biological Activity

The biological activity of a compound can be significantly altered by the introduction of different substituents on its aromatic rings and aliphatic linkers. For the N-(3-acetylphenyl)-2-phenylacetamide scaffold, modifications can be envisioned on both the N-acetylphenyl ring and the 2-phenylacetamide (B93265) moiety.

Research on analogous N-phenylacetamide series has demonstrated that the nature and position of substituents on the phenyl rings are critical determinants of activity. For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamide analogs evaluated for their affinity to sigma receptors, substitutions on the phenylacetamide aromatic ring had a profound impact. nih.gov While a direct extrapolation of these findings to this compound requires caution due to differing biological targets, the principles of substituent effects remain relevant.

To illustrate the potential impact of such modifications, a hypothetical data table based on general principles observed in related series is presented below. This table conceptualizes how different substituents might modulate a hypothetical biological activity.

| Compound | R1 (on N-acetylphenyl ring) | R2 (on 2-phenylacetamide ring) | Hypothetical Biological Activity (IC50, µM) |

|---|---|---|---|

| Parent | 3-COCH3 | H | 10.5 |

| Analog 1 | 3-COCH3 | 4-Cl | 5.2 |

| Analog 2 | 3-COCH3 | 4-OCH3 | 15.8 |

| Analog 3 | 3-NO2 | H | 8.1 |

| Analog 4 | 3-NH2 | H | 25.3 |

Influence of Electronic and Steric Effects on Compound Efficacy

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can drastically alter the efficacy of a compound. Electron-withdrawing groups, such as nitro (-NO2) or halo (-Cl, -Br, -F) groups, can enhance activity by modifying the electronic distribution within the molecule, potentially leading to stronger interactions with a biological target. nih.gov Conversely, electron-donating groups like methoxy (B1213986) (-OCH3) or amino (-NH2) groups can decrease activity in some contexts. nih.gov

In the case of this compound, the acetyl group at the meta-position of the N-phenyl ring is an electron-withdrawing group, which is suggested to contribute to its biological activities, including antimicrobial and anti-inflammatory properties. The position of the substituent is also crucial. Studies on related phenylacetamides have shown that 3-substituted analogs often exhibit higher affinity for their biological targets compared to their 2- or 4-substituted counterparts. nih.gov

Steric factors also play a pivotal role. The size and shape of a substituent can either facilitate or hinder the optimal binding of the molecule to its target. Bulky substituents in critical positions can lead to steric hindrance, reducing or abolishing biological activity. Conversely, the introduction of specific groups can provide additional beneficial interactions.

Investigation of Hydrogen Bonding Networks and Intermolecular Interactions in Activity

The ability of a molecule to form hydrogen bonds with its biological target is a cornerstone of molecular recognition and is often essential for potent biological activity. The this compound scaffold possesses key functional groups capable of participating in hydrogen bonding: the amide nitrogen and oxygen, and the acetyl oxygen.

Strategies for Lead Optimization Based on SAR Insights

The insights gained from SAR studies provide a rational basis for lead optimization. The goal is to enhance the desired biological activity while minimizing off-target effects and improving pharmacokinetic properties. Based on the inferred SAR for this compound, several optimization strategies can be proposed:

Systematic Modification of Aromatic Rings: A library of derivatives could be synthesized with a variety of substituents on both the N-acetylphenyl and the 2-phenylacetamide rings. This would involve introducing small, electron-withdrawing and electron-donating groups at different positions to probe the electronic and steric requirements for optimal activity.

Bioisosteric Replacement: The acetyl group could be replaced with other functional groups that have similar steric and electronic properties (bioisosteres), such as a cyano or a sulfonyl group. This can sometimes lead to improved activity or better pharmacokinetic profiles.

Conformational Constraint: Introducing cyclic structures or rigid linkers can lock the molecule into a more bioactive conformation, potentially increasing its affinity for the target.

Exploration of Hydrogen Bonding: Modifications aimed at optimizing the hydrogen bonding potential could involve introducing or repositioning hydrogen bond donors and acceptors to better complement the active site of the biological target.

By systematically applying these strategies, it is possible to develop more potent and selective analogs of this compound for potential therapeutic applications.

Mechanistic and Biological Activity Investigations of N 3 Acetylphenyl 2 Phenylacetamide in Vitro and Preclinical Models

Enzyme Inhibition Studies

The potential for N-(3-acetylphenyl)-2-phenylacetamide and its structural analogs to act as enzyme inhibitors has been explored across several classes of enzymes. The following sections detail the findings from these investigations.

The acetamide (B32628) moiety is a feature present in various anti-inflammatory drugs, and its derivatives are often investigated for their potential to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key target in inflammation. iucr.orgarchivepp.com

Table 1: COX-2 Inhibition by a Structurally Related N-phenyl-core Compound

| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀/COX-2 IC₅₀) |

|---|---|---|

| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) | 0.07 | 508.6 |

Data sourced from a study on 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives. nih.gov

These findings suggest that the broader class of N-phenylacetamide derivatives could be a promising area for the development of COX-2 inhibitors, though specific research on this compound is required to confirm its activity. nih.gov

Carbonic anhydrases are metalloenzymes crucial for various physiological processes, and their inhibition has therapeutic applications. nih.govnih.gov Research into the inhibitory potential of N-phenylacetamide derivatives has been conducted. A study focused on isatin (B1672199) N-phenylacetamide based benzenesulfonamide (B165840) conjugates as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov

In this study, the indole-2,3-dione derivative 2h showed a highly effective inhibition profile against hCA II, a cytosolic isoform. nih.gov

Table 2: Carbonic Anhydrase Inhibition by a Related N-phenylacetamide Conjugate

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) (nM) |

|---|---|---|

| Indole-2,3-dione derivative (2h) | hCA II | 5.87 |

| Indole-2,3-dione derivative (2h) | hCA I | 45.10 |

| Indole-2,3-dione derivative (2h) | hCA XII | 7.91 |

Data from a study on N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates. nih.gov

The results indicate that compounds incorporating the N-phenylacetamide scaffold can be potent inhibitors of carbonic anhydrases, particularly the hCA II isoform. nih.gov However, direct studies on this compound are necessary to determine its specific inhibitory activity.

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical for managing neurodegenerative diseases like Alzheimer's. nih.govnih.gov The acetamide scaffold is present in a wide range of biologically active molecules, and various derivatives are often screened for cholinesterase inhibition. nih.gov Despite this, a review of the available scientific literature and screening databases did not yield specific data on the inhibitory activity of this compound against either AChE or BChE. Further research is required to determine if this particular compound has any potential in this therapeutic area.

Factor VIIa (FVIIa) is a serine protease that plays a critical role in initiating the blood coagulation cascade, making it a target for anticoagulant therapies. nih.govnih.gov A thorough search of scientific literature and databases for studies on the inhibition of Factor VIIa by this compound or closely related acetamide derivatives did not reveal any available data. Therefore, its potential as an anticoagulant through this mechanism remains uninvestigated.

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest for cosmetic and medicinal applications to treat hyperpigmentation disorders. nih.govnorthumbria.ac.uk Research has been conducted on acetophenone (B1666503) amide derivatives, which share the N-(3-acetylphenyl) moiety with the compound of interest.

One study synthesized and evaluated a series of hydroxyl-substituted benzoic and cinnamic acid derivatives linked to an N-(3-acetylphenyl)amino-2-oxoethyl moiety. nih.gov Two compounds from this research are particularly relevant:

2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate (5c)

2-((3-acetylphenyl)amino)-2-oxoethyl 2,4-dihydroxybenzoate (B8728270) (3c)

Compound 5c was found to be an exceptionally potent inhibitor of mushroom tyrosinase, even more so than the standard inhibitor kojic acid. nih.gov Kinetic analysis revealed it to be a competitive and reversible inhibitor. nih.gov

Table 3: Mushroom Tyrosinase Inhibition by N-(3-acetylphenyl) Containing Compounds

| Compound | IC₅₀ (µM) | Inhibition Type | Dissociation Constant (Kᵢ) (µM) |

|---|---|---|---|

| 2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate (5c) | 0.0020 ± 0.0002 | Competitive | 0.0072 |

| 2-((3-acetylphenyl)amino)-2-oxoethyl 2,4-dihydroxybenzoate (3c) | 27.35 ± 3.6 | Not specified | Not specified |

| Kojic Acid (Reference) | 16.69 ± 2.8 | Not applicable | Not applicable |

| Arbutin (Reference) | 191.17 ± 5.5 | Not applicable | Not applicable |

Data from a study on acetophenone amide derivatives. nih.gov

These results strongly suggest that the N-(3-acetylphenyl) scaffold is a viable component for designing potent tyrosinase inhibitors. nih.gov

Xanthine (B1682287) oxidase (XO) is an enzyme that catalyzes the final steps of purine (B94841) metabolism, leading to the production of uric acid. Inhibitors of this enzyme are used to treat hyperuricemia and gout. nih.govnih.gov Based on a comprehensive search of existing scientific literature, there are currently no available studies or screening data on the inhibitory effect of this compound on xanthine oxidase.

Metalloprotease Inhibition

Research into the specific inhibitory activity of this compound against metalloproteinases is an emerging area. While broad-spectrum matrix metalloproteinase (MMP) inhibitors have been developed, there is a growing focus on creating highly selective agents to target specific MMPs involved in disease pathology. dovepress.commdpi.com The development of inhibitors that can distinguish between different MMPs is crucial, as some MMPs have protective roles in the body. nih.gov Current strategies in developing MMP inhibitors include targeting the less conserved hemopexin domain of MMPs to achieve greater selectivity. dovepress.com For instance, a compound was identified that selectively targets the hemopexin domain of MMP-9, thereby preventing the dimerization that promotes cell migration. dovepress.com Other approaches involve the creation of antibody-based inhibitors and engineered proteins that can selectively block the activity of specific MMPs. dovepress.commdpi.com These advanced strategies highlight the ongoing efforts to develop potent and selective MMP inhibitors for therapeutic use.

Antimicrobial Activity Evaluations

Efficacy Against Various Bacterial Strains

This compound and its derivatives have been the subject of various studies to evaluate their effectiveness against a range of bacterial pathogens. These compounds have demonstrated potential as antibacterial agents, with their activity often being dependent on the specific substitutions on the phenyl ring.

Derivatives of phenylacetamide have shown notable activity against both Gram-positive and Gram-negative bacteria. For example, certain phenylacetamide derivatives have been found to be effective against Staphylococcus aureus and Escherichia coli, causing a significant reduction in bacterial viability. The mechanism of action is believed to involve interactions with bacterial cellular targets through a combination of polar, hydrophobic, and π-π interactions. In some cases, the antibacterial efficacy of phenylacetamide derivatives has been found to be comparable to or even exceed that of established antibiotics.

A series of N-phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized and tested against several plant pathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv. oryzicola (Xoc). nih.gov One of the compounds, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1), showed promising results, with an EC50 value of 156.7 µM against Xoo, which was superior to the commercial bactericides bismerthiazol (B1226852) and thiodiazole copper. nih.gov Scanning electron microscopy revealed that this compound could cause rupture of the bacterial cell membrane. nih.gov

Furthermore, studies on 2-amino-N-(p-chlorophenyl) acetamide derivatives have demonstrated moderate to high antibacterial activity against strains such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.com The activity of these compounds is often enhanced when used in combination with efflux pump inhibitors, which can overcome bacterial resistance mechanisms. nih.gov

| Compound/Derivative | Bacterial Strain | Activity/MIC | Source |

|---|---|---|---|

| This compound | Staphylococcus aureus | Effective | |

| This compound | Escherichia coli | Effective | |

| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 = 156.7 µM | nih.gov |

| 2-amino-N-(p-chlorophenyl) acetamide derivatives | Acinetobacter baumannii | Moderate to high | irejournals.com |

| 2-amino-N-(p-chlorophenyl) acetamide derivatives | Pseudomonas aeruginosa | Moderate to high | irejournals.com |

| 2-amino-N-(p-chlorophenyl) acetamide derivatives | Staphylococcus aureus | Moderate to high | irejournals.com |

Antifungal Activity Assessment

The antifungal potential of phenylacetamide derivatives has been investigated against various fungal pathogens. Notably, 2-chloro-N-phenylacetamide has been evaluated for its activity against clinical isolates of Candida tropicalis and Candida parapsilosis. nih.gov This compound exhibited minimum inhibitory concentration (MIC) values ranging from 16 to 256 μg/mL and demonstrated fungicidal activity. nih.gov Further studies on 2-chloro-N-phenylacetamide against fluconazole-resistant Candida species revealed MIC values between 128 and 256 µg/mL. scielo.brresearchgate.net This compound was also found to inhibit biofilm formation and disrupt preformed biofilms, which are critical virulence factors for Candida species. scielo.brresearchgate.net

In another study, 2-chloro-N-phenylacetamide was tested against strains of Aspergillus flavus, a common cause of aspergillosis. scielo.br The compound showed antifungal activity with MICs ranging from 16 to 256 μg/mL and was found to inhibit conidial germination. scielo.br The proposed mechanism of action involves binding to ergosterol (B1671047) in the fungal plasma membrane. scielo.br

A series of N′-phenylhydrazides were also designed and synthesized, with many showing significant antifungal activity against five strains of Candida albicans. mdpi.com Several of these compounds exhibited better inhibitory activity against fluconazole-resistant strains than fluconazole (B54011) itself. mdpi.com The most promising compounds were found to induce the production of free radicals and reactive oxygen species in the fungal cells, leading to damage of their mycelium morphology. mdpi.com

| Compound/Derivative | Fungal Strain | Activity/MIC | Source |

|---|---|---|---|

| 2-chloro-N-phenylacetamide | Candida tropicalis | 16-256 μg/mL | nih.gov |

| 2-chloro-N-phenylacetamide | Candida parapsilosis | 16-256 μg/mL | nih.gov |

| 2-chloro-N-phenylacetamide | Fluconazole-resistant Candida spp. | 128-256 µg/mL | scielo.brresearchgate.net |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16-256 μg/mL | scielo.br |

| N′-phenylhydrazides | Candida albicans | Varying degrees of activity | mdpi.com |

Anticancer and Antiproliferative Studies in In Vitro Cell Line Models

Inhibition of Cancer Cell Proliferation and Viability

Phenylacetamide derivatives have emerged as a promising class of compounds with significant antiproliferative and cytotoxic effects against various cancer cell lines. Studies have shown that these compounds can inhibit the growth and viability of cancer cells in a dose-dependent manner.

For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated for their cytotoxic activity against prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) cell lines. psu.edu The results indicated that these compounds were particularly effective against the PC3 cell line. psu.edu Notably, derivatives containing a nitro moiety generally exhibited higher cytotoxic effects than those with a methoxy (B1213986) moiety. psu.edu

In another study, a series of synthetic resveratrol (B1683913) phenylacetamide analogues were evaluated for their inhibitory effects on the growth of several cancer cell lines. nih.govresearchgate.net Most of these derivatives displayed antiproliferative effects, with one particular derivative showing high activity against both estrogen receptor-positive (MCF7) and estrogen receptor-negative (MDA-MB231) breast cancer cell lines. nih.govresearchgate.net

Furthermore, a study on eleven different phenylacetamide derivatives demonstrated their antiproliferative effects on MCF7, MDA-MB-468, and PC-12 cell lines. tbzmed.ac.ir One derivative, in particular, was highly effective in reducing cell viability and inducing apoptosis in these cancer cells. tbzmed.ac.ir The IC50 values for some of these derivatives were in the sub-micromolar range, indicating potent cytotoxic activity. tbzmed.ac.ir

| Compound/Derivative | Cancer Cell Line | Activity/IC50 | Source |

|---|---|---|---|

| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | PC3 (Prostate Carcinoma) | Potent activity | psu.edu |

| Resveratrol phenylacetamide analogues | MCF7 (Breast Cancer) | Antiproliferative effects | nih.govresearchgate.net |

| Resveratrol phenylacetamide analogues | MDA-MB231 (Breast Cancer) | Antiproliferative effects | nih.govresearchgate.net |

| Phenylacetamide derivative 3d | MDA-MB-468 | 0.6±0.08 μM | tbzmed.ac.ir |

| Phenylacetamide derivative 3d | PC-12 | 0.6±0.08 μM | tbzmed.ac.ir |

| Phenylacetamide derivative 3c | MCF-7 | 0.7±0.08 μM | tbzmed.ac.ir |

| Phenylacetamide derivative 3d | MCF-7 | 0.7±0.4 μM | tbzmed.ac.ir |

Induction of Cell Cycle Arrest (e.g., G2/M Phase)

In addition to inhibiting proliferation, certain phenylacetamide derivatives have been shown to induce cell cycle arrest, a key mechanism in preventing cancer cell growth. A recent study on a chalcone (B49325) derivative demonstrated its ability to induce cell cycle arrest at the G2/M phase in both sensitive and cisplatin-resistant ovarian cancer cell lines. nih.govnih.gov This cell cycle block was associated with an increase in DNA damage markers and changes in the levels of cell cycle regulatory proteins. nih.gov The induction of G2/M arrest is a critical step that can lead to apoptosis or programmed cell death in cancer cells. The study found that the chalcone derivative's ability to cause cell cycle arrest was linked to the generation of reactive oxygen species (ROS). nih.govnih.gov

Apoptosis Induction Mechanisms

The induction of apoptosis, or programmed cell death, is a key mechanism through which chemotherapeutic agents can eliminate cancer cells. Investigations into phenylacetamide derivatives have revealed their potential to trigger apoptosis through various cellular pathways. tbzmed.ac.ir Studies on synthetic phenylacetamide derivatives have shown their effectiveness against cancer cell lines by initiating apoptosis through both intrinsic and extrinsic pathways. tbzmed.ac.ir

One of the primary mechanisms involves the activation of caspase enzymes, which are central executioners of the apoptotic process. tbzmed.ac.ir For instance, certain phenylacetamide derivatives have been observed to increase the activity of caspase-3, a critical executive caspase, in cancer cell lines. tbzmed.ac.ir The activation of caspases is a hallmark of apoptosis, leading to the systematic disassembly of the cell. nih.gov This process is often initiated by mitochondrial outer membrane permeabilization (MOMP), which allows the release of cytochrome c into the cytosol, subsequently activating initiator caspases like caspase-9, which in turn activate executioner caspases such as caspase-3. nih.gov

The regulation of apoptosis is tightly controlled by the Bcl-2 family of proteins. Pro-apoptotic members like Bax can be activated, while anti-apoptotic members are suppressed, leading to MOMP. scienceopen.com Research has demonstrated that treatment with certain phenylacetamide derivatives can lead to the upregulation of pro-apoptotic proteins such as Bax and Fas Ligand (FasL) RNA expression. tbzmed.ac.ir Concurrently, the activation of DNA fragmentation, a final stage of apoptosis, has been confirmed through methods like the TUNEL assay in cells treated with these compounds. tbzmed.ac.ir

Furthermore, the signaling pathways involved in apoptosis induction by related compounds can include the mitogen-activated protein kinase (MAPK) pathways, such as JNK and p38, which regulate cell survival and apoptosis. scienceopen.com These pathways can activate pro-apoptotic members of the Bcl-2 family, linking external and internal signals to the core apoptotic machinery. scienceopen.com

Table 1: Effects of Phenylacetamide Derivatives on Apoptotic Markers in Cancer Cell Lines

| Cell Line | Compound Type | Observed Effect | Reference |

|---|---|---|---|

| MDA-MB-468 | Phenylacetamide derivative | IC₅₀ value of 0.6±0.08 μM; Induction of apoptosis | tbzmed.ac.ir |

| PC-12 | Phenylacetamide derivative | IC₅₀ value of 0.6±0.08 μM; Induction of apoptosis | tbzmed.ac.ir |

| MCF-7 | Phenylacetamide derivative | IC₅₀ values of 0.7±0.08 μM and 0.7±0.4 μM; Induction of apoptosis | tbzmed.ac.ir |

Specific Receptor Inhibition Assays (e.g., VEGFR-2)

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. mdpi.comnih.gov Consequently, inhibiting VEGFR-2 is a significant strategy in cancer therapy. nih.gov Specific receptor inhibition assays are conducted in vitro to determine the potency of compounds like this compound and its derivatives against this target.

The in vitro VEGFR-2 enzyme inhibition assay measures the concentration of a compound required to inhibit the receptor's kinase activity by 50% (IC₅₀). tandfonline.com In these assays, a recombinant VEGFR-2 enzyme is incubated with a substrate (like ATP) and the test compound at various concentrations. nih.gov The level of phosphorylation is then measured to determine the extent of inhibition.

Numerous studies have evaluated various heterocyclic compounds, some incorporating acetamide moieties, as VEGFR-2 inhibitors. mdpi.comnih.govtandfonline.com For example, newly synthesized derivatives of bis( tbzmed.ac.irnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline were tested for their ability to inhibit VEGFR-2, with some compounds showing high potency, with IC₅₀ values in the low nanomolar range, comparable to the standard inhibitor sorafenib. tandfonline.com Similarly, novel nicotinamide-based derivatives have been evaluated, with the most potent compounds exhibiting IC₅₀ values for VEGFR-2 inhibition in the range of 60-64 nM. mdpi.com These findings demonstrate that the acetamide scaffold can be a component of potent VEGFR-2 inhibitors. The inhibition of VEGFR-2 by these compounds is often correlated with their cytotoxic effects on cancer cell lines, suggesting that this is a primary mechanism of their anticancer action. tandfonline.com

Table 2: In Vitro VEGFR-2 Inhibition Data for Representative Inhibitors

| Compound Class | Specific Compound Example | VEGFR-2 IC₅₀ | Reference |

|---|---|---|---|

| bis( tbzmed.ac.irnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline | Compound 23j | 3.7 nM | tandfonline.com |

| bis( tbzmed.ac.irnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline | Compound 23l | 5.8 nM | tandfonline.com |

| Nicotinamide-based derivative | Compound 6 | 60.83 nM | mdpi.com |

| Nicotinamide-based derivative | Compound 10 | 63.61 nM | mdpi.com |

| Quinoxaline derivative | Compound 11 | 0.19 µM | nih.gov |

Protein Interaction Profiling in Oncogenic Pathways

Understanding the full spectrum of a compound's interactions within a cell is crucial for elucidating its mechanism of action and potential off-target effects. Protein interaction profiling encompasses a range of proteomic technologies designed to map the interaction networks of small molecules in live cells or cell extracts. nih.govnih.gov These methods can identify not only the primary binding targets of a ligand but also the broader protein pathways that are influenced by the compound's activity. nih.gov

Methodologies for protein interaction profiling can be broadly categorized into "top-down" and "bottom-up" approaches. nih.gov These strategies utilize quantitative mass spectrometry combined with affinity purification experiments to identify and quantify cellular proteins that interact with a ligand of interest. nih.gov For example, a compound like this compound could be immobilized on a solid support to create an affinity probe. This probe is then incubated with cell lysates, and proteins that bind to the compound are isolated and subsequently identified by mass spectrometry. nih.gov

This approach allows for the determination of dissociation constants for target protein interactions, providing quantitative data on binding affinity. nih.gov By applying these interaction profiling methods, researchers can create comprehensive maps of how a compound engages with proteins involved in various oncogenic pathways. This can reveal novel mechanisms of action or explain observed cellular phenotypes that go beyond the inhibition of a single, primary target. nih.gov

Antiviral Activity Investigations (e.g., Morbillivirus-induced Membrane Fusion Inhibition)